Home > Products > Screening Compounds P18990 > Ecabet sodium pentahydrate
Ecabet sodium pentahydrate - 219773-47-4

Ecabet sodium pentahydrate

Catalog Number: EVT-520815
CAS Number: 219773-47-4
Molecular Formula: C20H37NaO10S
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dehydroabietic Acid

  • Relevance: Dehydroabietic acid is the starting material used in the synthesis of ecabet sodium. [] The key structural difference is the introduction of a sulfonate group and the formation of the sodium salt during the synthesis of ecabet sodium.
  • Compound Description: 12-Sulfonic dehydroabietic acid is a synthetic derivative of dehydroabietic acid. It is an intermediate compound produced during the synthesis of ecabet sodium. []
  • Relevance: 12-Sulfonic dehydroabietic acid is the direct precursor to ecabet sodium pentahydrate. [] The only structural difference is the presence of a sodium ion associated with the sulfonate group in ecabet sodium pentahydrate.
Overview

Ecabet sodium pentahydrate is a pharmaceutical compound primarily used as an anti-ulcer agent. It is known for its protective effects on the gastric mucosa, making it beneficial in treating conditions such as gastric ulcers and gastritis. The compound has been marketed in Japan, where it is recognized for its efficacy in promoting mucosal defense mechanisms and enhancing gastric mucin production.

Source

Ecabet sodium is derived from dehydroabietic acid, which undergoes a sulfonation reaction followed by sodium salt formation. This process involves the use of oleum and a sodium-forming agent in a solvent system containing water, resulting in the pentahydrate form of ecabet sodium .

Classification

Ecabet sodium pentahydrate is classified as an anti-ulcer medication. Its mechanism of action is based on enhancing the protective factors of the gastric mucosa, thus preventing ulcer formation and aiding in healing existing ulcers.

Synthesis Analysis

Methods

The synthesis of ecabet sodium pentahydrate involves two main steps:

  1. Sulfonation Reaction: Dehydroabietic acid is reacted with oleum to produce 12-sulfonic dehydroabietic acid.
  2. Formation of Sodium Salt: The sulfonated compound is then treated with a sodium-forming agent in a moisture-containing solvent system, leading to the formation of ecabet sodium pentahydrate.

Technical Details

  • The reaction conditions include varying temperatures (typically between 10°C and 20°C) and specific concentrations of oleum (20% to 65%).
  • The final product can achieve high purity levels (>99%) and specific optical rotation values, indicating successful synthesis .
Molecular Structure Analysis

Structure

Ecabet sodium pentahydrate has a complex molecular structure characterized by its sulfonate group attached to the dehydroabietic backbone. The presence of water molecules in its pentahydrate form contributes to its stability and solubility.

Data

  • Molecular Formula: C20_{20}H30_{30}NaO5_5S·5H2_2O
  • Molecular Weight: Approximately 426.56 g/mol
  • Crystal Structure: Typically forms white crystalline solids that are hygroscopic.
Chemical Reactions Analysis

Reactions

Ecabet sodium can undergo various chemical reactions, primarily involving its sulfonate group. It can interact with proteins and other biomolecules, influencing their structure and function.

Technical Details

  • Peptic Hydrolysis Inhibition: Ecabet sodium has been shown to inhibit peptic hydrolysis, which is crucial for its anti-ulcer effects .
  • Hydrophobic Interactions: It forms complexes with substrate proteins through non-specific hydrophobic interactions, which may contribute to its protective effects on the gastric lining .
Mechanism of Action

Process

The mechanism of action for ecabet sodium involves several key processes:

  1. Mucosal Defense Enhancement: Ecabet promotes the secretion of gastric mucin, which serves as a protective barrier against acidic gastric contents.
  2. Stimulation of Mucin Metabolism: It enhances mucin metabolism in both the corpus and antrum of the stomach, contributing to improved mucosal integrity .
  3. Inhibition of Gastric Acid Secretion: By modulating local factors, ecabet sodium reduces gastric acid secretion indirectly through its protective actions.

Data

Studies have indicated that ecabet sodium significantly increases mucin production and demonstrates protective effects against ulcerogenic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water due to its pentahydrate form
  • Hygroscopicity: Absorbs moisture from the environment, which can affect storage conditions.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH values typical for gastric environments (pH 1.6 - 1.9).
  • Thermal Stability: Generally stable under normal storage conditions but should be protected from excessive heat and moisture.
Applications

Ecabet sodium pentahydrate is primarily used in:

  • Pharmaceuticals: As an oral medication for treating gastric ulcers and gastritis.
  • Research: Investigated for its gastroprotective properties and potential applications in enhancing mucosal healing processes.
  • Clinical Use: Administered to patients suffering from peptic ulcers or related gastrointestinal disorders, often as part of a broader therapeutic regimen.
Introduction to Ecabet Sodium Pentahydrate as a Therapeutic Agent

Ecabet sodium pentahydrate (C₂₀H₂₉NaO₅S·5H₂O) is a non-systemic, locally acting anti-ulcer agent with unique mucosal protective properties. Unlike acid-suppressing drugs, it fortifies gastric barrier function through physicochemical interactions with mucus constituents and enzymatic inhibitors [1] [6]. This polycyclic diterpenoid derivative represents a successful translation of natural product chemistry into clinical gastroenterology.

Historical Development and Isolation from Natural Precursors

Ecabet sodium originates from abietic acid, a major component of pine tree resin (rosin). Early isolation involved treating rosin with sulfuric acid to yield dehydroabietic acid, followed by regioselective sulfonation at the C12 position to introduce the sulfonate group essential for bioactivity [2]. The pentahydrate form was developed to enhance stability and solubility, with optimization of crystallization conditions proving critical for industrial-scale production. Key milestones include:

  • 1950s-1970s: Systematic screening of sulfonated diterpenoids for anti-ulcer activity
  • 1980s: Identification of ecabet’s mucosal protective effects in animal models [6]
  • 1993: Approval in Japan for gastritis and peptic ulcer disease [3]

Table 1: Natural Precursors in Ecabet Synthesis

Natural PrecursorSourceModification StepsKey Reaction Conditions
Abietic acidPine resin (rosin)Isomerization, dehydrogenationHigh-temperature distillation
Dehydroabietic acidSemi-syntheticElectrophilic sulfonation at C12Oleum (20-30% SO₃), 25-35°C [2]
Sulfodehydroabietic acidIntermediateSalt formation (NaOH), hydrationSolvent exchange (water/acetone)

The synthetic route employs oleum (fuming sulfuric acid) for sulfonation, followed by neutralization with sodium carbonate and recrystallization from water/acetone mixtures to yield the pentahydrate form [2]. This process achieves >98% purity by HPLC, with the pentahydrate configuration confirmed via X-ray diffraction to stabilize the crystalline lattice through hydrogen-bonded water molecules [2] [5].

Structural Classification Within the Dehydroabietic Acid Derivatives

Ecabet sodium pentahydrate (12-sulfodehydroabietic acid sodium salt) belongs to the abietane diterpenoid family, characterized by a phenanthrene-fused three-ring system with isopropyl substitution at C13. Its molecular structure features:

  • Core scaffold: A hydrogenated phenanthrene skeleton (1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl) providing rigidity
  • Functional modifications:
  • C12: Sulfonate group (-SO₃Na) enabling mucus adhesion and pepsin inhibition
  • C18: Carboxylate group (-COO⁻Na⁺) enhancing water solubility
  • Hydration state: Pentahydrate configuration with water molecules occupying specific crystal lattice sites, improving thermodynamic stability [5]

Table 2: Structural Features of Ecabet Sodium Pentahydrate

Structural ElementChemical SignificanceBiological Consequence
C12-sulfonateStrongly acidic (pKa ~1.2)Ionic binding to mucus glycoproteins [1]
C4a/C10a methyl groupsSteric hindrancePrevents enzymatic degradation in acidic pH
Diterpenoid backboneHigh lipophilicity (logP ~5.3)Membrane penetration and mucosal retention [9]
PentahydrateHydrogen-bonded water networkStabilizes crystal structure during storage

Stereochemically, ecabet retains the trans-A/B ring junction and R-configuration at C4a and C10a from natural abietanes, which is critical for its three-dimensional interaction with pepsin’s active site [3] [9]. The sulfonate group adopts an equatorial orientation, maximizing exposure to aqueous environments and biological targets.

Role in Gastrointestinal Pharmacology: Scope and Significance

Ecabet’s therapeutic significance stems from its multimodal mucosal protection, distinct from acid suppression strategies. Key mechanisms validated through in vitro and in vivo models include:

  • Mucus Stabilization:
  • Increases mucin biosynthesis by 40-60% in rat gastric mucosa, confirmed via ³H-glucosamine incorporation assays [6]
  • Prevents pepsin-induced degradation of mucus glycoproteins, maintaining viscoelastic gel layer integrity [1]
  • Enhances bicarbonate secretion by 2.5-fold in ex vivo guinea pig stomachs, strengthening the pH gradient [4]

  • Pepsin Inhibition:

  • Binds pepsinogen at pH <3, preventing conversion to active pepsin
  • Reduces proteolytic activity by >80% in human gastric juice at therapeutic concentrations (1-5mg/mL) [9]
  • Preserves mucus polymer structure by preventing cleavage of glycosylated regions [1]

  • Prostaglandin Modulation:

  • Stimulates endogenous prostaglandin E₂ (PGE₂) production in gastric mucosa by 3.5-fold
  • Augments cytoprotective effects without systemic prostaglandin exposure [6]

  • Anti-Helicobacter Activity:

  • Disrupts H. pylori membrane integrity and urease activity at MIC₉₀ of 50μg/mL
  • Suppresses lipopolysaccharide-induced inflammation in gastric epithelial cells [7]

  • Gastric Motility Enhancement:

  • At 20mmol/L, significantly lowers threshold pressure for adaptive relaxation by 35% in isolated guinea pig stomachs
  • Increases intragastric volume by 28%, potentially alleviating dyspepsia symptoms [4]

Table 3: Pharmacological Mechanisms and Research Evidence

MechanismExperimental ModelKey MetricsReference
Mucus protectionRat everted gastric sacs67% reduction in pepsin-induced hexosamine release [1]
Pepsin inhibitionHuman gastric juiceIC₅₀ = 0.8mg/mL against albumin hydrolysis [9]
Prostaglandin stimulationRat gastric mucosal culture3.1x increase in PGE₂ vs. controls [6]
Gastric adaptive relaxationIsolated guinea pig stomach35% decrease in threshold pressure [4]
Anti-H. pyloriBacterial culture/MNNG cells89% inhibition of IL-8 induction [7]

These mechanisms translate to therapeutic applications in acid-peptic disorders where mucosal barrier dysfunction predominates over acid hypersecretion. Ecabet’s significance lies in its localized action without systemic absorption, making it suitable for adjunctive therapy with eradication regimens for H. pylori-positive ulcers [8] [9]. Recent explorations suggest potential in inflammatory bowel disease via enema formulations, leveraging its mucosal restitution properties observed in trinitrobenzene-sulfonic-acid-induced colitis models [9].

Properties

CAS Number

219773-47-4

Product Name

Ecabet sodium pentahydrate

IUPAC Name

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate;pentahydrate

Molecular Formula

C20H37NaO10S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C20H28O5S.Na.5H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;;;;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;5*1H2/q;+1;;;;;/p-1/t17-,19-,20-;;;;;;/m1....../s1

InChI Key

OWUMMAIYWPECON-HITVYADUSA-M

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+]

Synonyms

1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-sulfo-1-phenanthrenecarboxylic acid 6-sodium salt
12-sulfodehydroabietic acid
ecabet
ecabet sodium
TA 2711
TA-2711
TA-2711E

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+]

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.